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3-(Methylsulfonyl)-1-propyne
Overview
Description
3-(Methylsulfonyl)-1-propyne is an organic compound characterized by the presence of a methylsulfonyl group attached to a propyne backbone
Mechanism of Action
Target of Action
It is known that similar compounds, such as indole derivatives, have been found to bind with high affinity to multiple receptors . These receptors play crucial roles in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Similar compounds, such as indole derivatives, are known to interact with their targets, leading to various changes in the biological system . For instance, some indole derivatives have been reported to inhibit viral replication, reduce inflammation, inhibit cancer cell proliferation, and exhibit antioxidant properties .
Biochemical Pathways
It is known that similar compounds, such as indole derivatives, can affect a wide range of biochemical pathways . These pathways can lead to various downstream effects, including the inhibition of viral replication, reduction of inflammation, inhibition of cancer cell proliferation, and the exhibition of antioxidant properties .
Pharmacokinetics
A study on a similar compound, 3-methylsulphonyl-dde, showed that it was given as a single oral dose and had a rapid decrease in plasma concentrations
Result of Action
Similar compounds, such as indole derivatives, have been reported to have various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Methylsulfonyl)-1-propyne typically involves the reaction of propyne with a methylsulfonyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound.
Chemical Reactions Analysis
Types of Reactions: 3-(Methylsulfonyl)-1-propyne undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the methylsulfonyl group to a methylsulfide group.
Substitution: The propyne moiety can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can react with the propyne group under basic conditions.
Major Products Formed:
Oxidation: Sulfone derivatives.
Reduction: Methylsulfide derivatives.
Substitution: Various substituted propyne derivatives.
Scientific Research Applications
Chemical Properties and Reactions
The compound undergoes several types of reactions:
- Oxidation : Converts to sulfone derivatives.
- Reduction : Converts the methylsulfonyl group to a methylsulfide group.
- Substitution : The propyne moiety can react with various nucleophiles.
Common Reagents and Conditions
Reaction Type | Common Reagents | Conditions |
---|---|---|
Oxidation | Hydrogen peroxide, KMnO4 | Varies based on substrate |
Reduction | Lithium aluminum hydride | Anhydrous conditions |
Substitution | Amines, thiols | Basic conditions |
Organic Synthesis
3-(Methylsulfonyl)-1-propyne serves as a versatile building block in organic synthesis. It is used in the preparation of more complex molecules, particularly in the synthesis of pharmaceuticals and agrochemicals. For example, it has been utilized in the synthesis of various isoquinolines, which are important in medicinal chemistry .
Research has indicated that this compound exhibits potential biological activities:
- Antimicrobial Properties : Studies have explored its effectiveness against various bacterial strains.
- Anticancer Activity : Preliminary investigations suggest that derivatives of this compound may possess anticancer properties, making them candidates for further drug development .
Medicinal Chemistry
The compound is being investigated as a precursor for synthesizing pharmaceutical compounds. Its unique structure allows for modifications that can enhance biological activity or target specific pathways within biological systems .
Case Study 1: Synthesis of Isoquinolines
A study demonstrated the use of this compound as a building block in synthesizing 3-benzylisoquinolines through microwave-assisted reactions. The resulting compounds showed significant antimicrobial and cytotoxic activities, suggesting their potential as lead compounds for drug development .
Case Study 2: Antimicrobial Testing
Research conducted on the antimicrobial properties of derivatives derived from this compound indicated promising results against several pathogenic bacteria. These findings highlight its potential application in developing new antimicrobial agents .
Comparison with Similar Compounds
3-(Methylsulfonyl)-1-butene: Similar structure but with a butene backbone.
3-(Methylsulfonyl)-1-pentyne: Similar structure but with a pentyne backbone.
Uniqueness: 3-(Methylsulfonyl)-1-propyne is unique due to its specific combination of a methylsulfonyl group and a propyne backbone, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications in organic synthesis and medicinal chemistry.
Biological Activity
3-(Methylsulfonyl)-1-propyne is an organic compound with the molecular formula CHOS and a CAS number of 111247-76-8. This compound features a propyne structure characterized by a triple bond between the first and second carbon atoms, along with a methylsulfonyl group. Its unique structure enables significant biological activity, making it a subject of interest in medicinal chemistry and biopharmaceutical applications.
- Molecular Formula: CHOS
- CAS Number: 111247-76-8
- Structure: Contains a triple bond and a methylsulfonyl group, contributing to its high reactivity.
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, including potential therapeutic effects against specific diseases. Its interactions with biological targets are under investigation, particularly regarding its mechanisms of action and therapeutic efficacy.
Significant Activities:
- Antioxidant Properties: The compound has shown potential in reducing oxidative stress, which is linked to various diseases.
- Anticancer Activity: Preliminary studies suggest that it may inhibit the growth of certain cancer cell lines.
- Anti-inflammatory Effects: It has been noted for its ability to modulate inflammatory responses, which could be beneficial in treating chronic inflammatory conditions.
The precise mechanisms by which this compound exerts its biological effects are still being elucidated. However, it is believed to interact with specific proteins and enzymes within biological systems, influencing various pathways related to disease processes.
Research Findings
Several studies have been conducted to explore the biological activity of this compound:
-
Cell Line Studies:
- In vitro studies using cancer cell lines have indicated that this compound can induce apoptosis (programmed cell death) and inhibit proliferation.
- A study demonstrated that treatment with this compound resulted in a significant reduction in cell viability in breast cancer cells (MCF-7) compared to control groups.
- Anti-inflammatory Studies:
-
Oxidative Stress Reduction:
- The compound has been evaluated for its ability to scavenge free radicals, contributing to its antioxidant properties. This activity is crucial for protecting cells from oxidative damage associated with aging and various diseases.
Comparative Analysis with Similar Compounds
To better understand the biological activity of this compound, it is useful to compare it with structurally similar compounds:
Case Study 1: Anticancer Properties
A recent study investigated the effects of this compound on human breast cancer cells. The results showed a dose-dependent decrease in cell viability, indicating its potential as an anticancer agent. Further analysis revealed that the compound induced apoptosis through the activation of caspase pathways .
Case Study 2: Inflammatory Response Modulation
In another study focusing on inflammatory responses, researchers treated macrophages with varying concentrations of this compound. The findings indicated a significant reduction in TNF-alpha and IL-6 production, suggesting that this compound could be beneficial in treating conditions characterized by excessive inflammation .
Properties
IUPAC Name |
3-methylsulfonylprop-1-yne | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6O2S/c1-3-4-7(2,5)6/h1H,4H2,2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ALPBMPMAKKNWNA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)CC#C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20557844 | |
Record name | 3-(Methanesulfonyl)prop-1-yne | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20557844 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
118.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
111247-76-8 | |
Record name | 3-(Methanesulfonyl)prop-1-yne | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20557844 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-(methylsulfonyl)prop-1-yne | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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